5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine
Description
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine is a pyrimidine derivative featuring a heptyl (C₇H₁₅) chain at the 5-position and a 4-(pentyloxy)phenyl (C₆H₄-O-C₅H₁₁) substituent at the 2-position. This compound (CAS 107215-52-1) is primarily utilized as an intermediate in pharmaceutical and pesticide synthesis due to its aromatic and hydrophobic properties . Its molecular formula is C₂₃H₃₄N₂O, with a molecular weight of 354.538 g/mol.
Properties
CAS No. |
57202-36-5 |
|---|---|
Molecular Formula |
C22H32N2O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-heptyl-2-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C22H32N2O/c1-3-5-7-8-9-11-19-17-23-22(24-18-19)20-12-14-21(15-13-20)25-16-10-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3 |
InChI Key |
GHQDUXHJUKJNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The heptyl and pentyloxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidines and phenyl derivatives.
Scientific Research Applications
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Research Implications
- Pharmaceuticals : The heptyl-pentyloxy variant’s balance of hydrophobicity and aromaticity makes it suitable for synthesizing small-molecule drugs requiring blood-brain barrier penetration .
- Agrochemicals : Longer alkyl chains (e.g., octyl) in analogs may improve residual activity in pesticides by slowing environmental degradation .
- Material Science : Pyrimidine derivatives with tailored alkyl/alkoxy chains are explored in liquid crystal displays (LCDs) due to their thermal stability and mesomorphic behavior .
Biological Activity
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with heptyl and pentyloxy phenyl groups. Its molecular formula is , and it exhibits properties characteristic of liquid crystals, which can influence its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound may exhibit significant anticancer activity. For instance, studies on pyrimidine derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways like STAT3 and STAT5, which are critical in cancer biology .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Inhibition of STAT3 |
| 2-Thiopyrimidine/chalcone hybrid | K-562 (leukemia) | 10-16 | Inhibition of STAT3 |
| Curcumin analogue | Various | TBD | Prevents STAT3 dimerization |
Antimicrobial Activity
In addition to its anticancer effects, this compound may possess antimicrobial properties. Pyrimidine derivatives have been studied for their ability to inhibit microbial growth, suggesting that this compound could also exhibit similar effects. The exact mechanisms often involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Cinnoline derivatives | Staphylococcus aureus | TBD |
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling, which can lead to reduced cell proliferation in cancer cells.
- Modulation of Gene Expression : By affecting transcription factors such as STAT3, these compounds can alter the expression of genes involved in survival and proliferation.
- Interaction with Cellular Membranes : The hydrophobic nature of the heptyl and pentyloxy groups may facilitate interactions with lipid membranes, potentially disrupting microbial integrity.
Case Studies
A notable study involving pyrimidine derivatives demonstrated their efficacy against various cancer cell lines, including MCF-7 and HT-29. The study highlighted the importance of structural modifications in enhancing biological activity .
Furthermore, a systematic evaluation of different alkoxy-substituted pyrimidines indicated that increasing the length of the alkyl chain could enhance both thermal stability and biological activity, suggesting a structure-activity relationship that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
